molecular formula C10H6F4O2 B1353695 2-Fluoro-5-(trifluoromethyl)cinnamic acid CAS No. 247113-91-3

2-Fluoro-5-(trifluoromethyl)cinnamic acid

Cat. No.: B1353695
CAS No.: 247113-91-3
M. Wt: 234.15 g/mol
InChI Key: AUPRFUNTWIUZEA-DAFODLJHSA-N
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Description

2-Fluoro-5-(trifluoromethyl)cinnamic acid: is an organic compound with the molecular formula C10H6F4O2 and a molecular weight of 234.15 g/mol . It belongs to the class of cinnamic acids, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to the aromatic ring, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to competitive inhibition. This interaction can alter the enzyme’s conformation and reduce its catalytic efficiency .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, this compound can interfere with cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can bind to the active site of enzymes, resulting in competitive inhibition and a subsequent decrease in enzyme activity. This binding interaction can also induce conformational changes in the enzyme, affecting its overall function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness in biochemical assays. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced activity. In vivo studies have also demonstrated that the long-term effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, this compound can affect the levels of metabolites such as pyruvate and lactate, further influencing cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can affect its overall activity and function, with higher concentrations in specific regions leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)cinnamic acid
  • 3-Fluoro-5-(trifluoromethyl)cinnamic acid
  • 2-Fluoro-3-(trifluoromethyl)cinnamic acid

Comparison: 2-Fluoro-5-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the aromatic ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, leading to distinct biological effects .

Properties

IUPAC Name

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPRFUNTWIUZEA-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420680
Record name 2-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247113-91-3
Record name 2-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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